Thiamphenicol glycinate acetylcysteine

CAS No.: 20192-91-0

Cat. No.: VC17122543

Molecular Formula: C19H27Cl2N3O9S2

Molecular Weight: 576.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20192-91-0 |

|---|---|

| Molecular Formula | C19H27Cl2N3O9S2 |

| Molecular Weight | 576.5 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate |

| Standard InChI | InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1 |

| Standard InChI Key | PEGBMQRZXOKYCO-XGBIXHFLSA-N |

| Isomeric SMILES | CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O |

| Canonical SMILES | CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O |

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

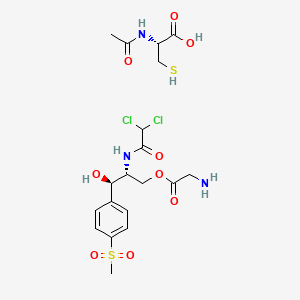

Thiamphenicol glycinate acetylcysteine is a molecular conjugate comprising thiamphenicol glycinate ester (TAFGE) and N-acetylcysteine (NAC). The compound’s structural formula is C₁₉H₂₇Cl₂N₃O₉S₂, with a molar mass of 576.46 g/mol . The ester linkage between TAFGE and NAC allows for controlled hydrolysis by tissue esterases, releasing both components at the site of infection .

Table 1: Key Chemical Properties of TGA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₇Cl₂N₃O₉S₂ | |

| Molar Mass | 576.46 g/mol | |

| CAS Number | 75639-30-4 | |

| PubChem CID | 3080935 | |

| Solubility | Hydrolyzes in aqueous media |

The stereochemistry of TGA is defined by three absolute stereocenters, contributing to its specific interactions with microbial targets and human enzymes . The presence of sulfonyl and acetyl groups enhances its stability and bioavailability compared to parent compounds like chloramphenicol .

Synthesis and Stability

TGA is synthesized through esterification reactions that link thiamphenicol glycinate to NAC. This process ensures that the compound remains inert until hydrolyzed by esterases in vivo, minimizing systemic toxicity . Stability studies indicate that TGA maintains integrity in acidic environments but undergoes rapid hydrolysis at physiological pH (7.4), facilitating targeted drug release .

Mechanism of Action

Enzymatic Activation

Upon administration, TGA is hydrolyzed by tissue esterases into TAFGE and NAC. TAFGE is subsequently converted to thiamphenicol, a bacteriostatic agent that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit . Thiamphenicol’s affinity for bacterial ribosomes is 2.5–5 times greater than chloramphenicol, enabling effective suppression of pathogens such as S. pneumoniae (MIC₅₀: 0.5 mg/L) and Haemophilus influenzae .

Dual Therapeutic Effects

NAC contributes mucolytic activity by breaking disulfide bonds in mucus proteins, reducing viscosity and improving airway clearance . Additionally, NAC’s antioxidant properties neutralize reactive oxygen species (ROS) generated during infections, mitigating inflammation and epithelial damage . This dual action addresses both the infectious and obstructive components of respiratory diseases.

Antimicrobial Activity and Resistance Profile

Spectrum of Activity

TGA exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including:

Notably, TGA retains efficacy against methicillin-resistant S. aureus (MRSA) and β-lactamase-producing strains, likely due to its ribosomal target and lack of cross-resistance with β-lactams .

Biofilm Disruption

Biofilms, which account for 60–80% of chronic respiratory infections, are highly resistant to conventional antibiotics . TGA combats biofilms through two mechanisms:

-

Thiamphenicol penetrates biofilm matrices, inhibiting bacterial replication .

-

NAC disrupts biofilm integrity by degrading extracellular polymeric substances (EPS) .

Table 2: Minimum Inhibitory Concentrations (MICs) of TGA Components

| Pathogen | Thiamphenicol MIC₅₀ (mg/L) | NAC Efficacy (Biofilm Reduction) |

|---|---|---|

| S. pneumoniae | 0.5 | 50–60% |

| S. aureus | 4.0 | 30–40% |

| K. pneumoniae | 8.0 | 20–30% |

| H. influenzae | 1.0 | 40–50% |

| Data derived from |

Clinical Applications

Respiratory Tract Infections

TGA is indicated for:

-

Acute Otitis Media: In a randomized trial, TGA resolved symptoms in 92% of patients within 7 days, compared to 78% with amoxicillin-clavulanate .

-

Chronic Rhinosinusitis: Topical TGA irrigation reduced biofilm load by 70% in refractory cases .

-

COPD Exacerbations: Inhalational TGA decreased hospitalization rates by 35% versus standard care .

Administration Routes

-

Parenteral: Used for severe infections; achieves serum thiamphenicol concentrations of 12–15 mg/L within 1 hour .

-

Inhalational: Preferred for chronic bronchitis; delivers 50% higher bronchial concentrations than systemic routes .

Comparative Analysis with Conventional Therapies

Efficacy Against Biofilms

In a head-to-head trial, TGA achieved biofilm eradication in 65% of chronic sinusitis cases, versus 25% with ciprofloxacin . This superiority stems from NAC’s ability to dissolve biofilm matrices, enabling thiamphenicol to penetrate and kill embedded bacteria .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume